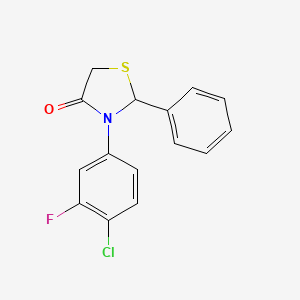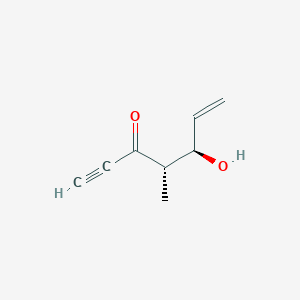
(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one is an organic compound with a unique structure that includes both hydroxyl and alkyne functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of cyclic acid anhydrides in the presence of a base to form the desired product . The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-4-methylhept-6-en-1-yn-3-one.
Reduction: Formation of 5-hydroxy-4-methylhept-6-en-1-ene.
Substitution: Formation of 5-chloro-4-methylhept-6-en-1-yn-3-one.
Applications De Recherche Scientifique
(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5R-Hydroxy-4S-methylheptan-3-one: Similar structure but lacks the alkyne group.
4S5R-sitophinone: Another related compound with similar functional groups.
Uniqueness
(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one is unique due to the presence of both hydroxyl and alkyne groups, which confer distinct reactivity and potential applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
Propriétés
Numéro CAS |
724460-33-7 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one |
InChI |
InChI=1S/C8H10O2/c1-4-7(9)6(3)8(10)5-2/h1,5-6,8,10H,2H2,3H3/t6-,8-/m1/s1 |
Clé InChI |
FRDVCAOTCGHYAL-HTRCEHHLSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C=C)O)C(=O)C#C |
SMILES canonique |
CC(C(C=C)O)C(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


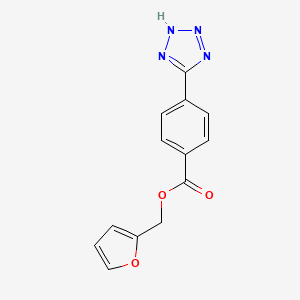
![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)
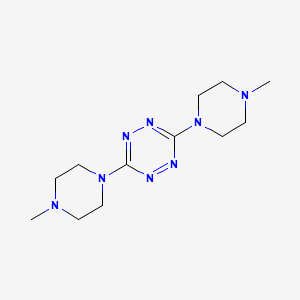
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
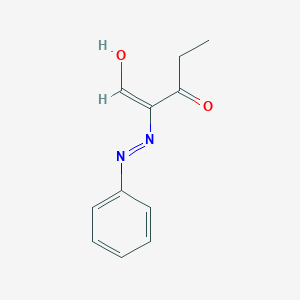
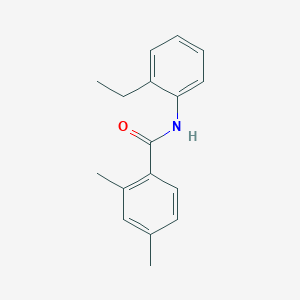

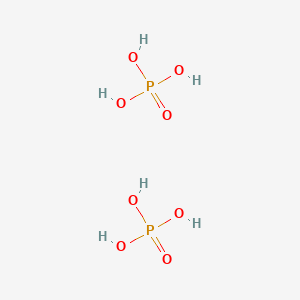
![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)
